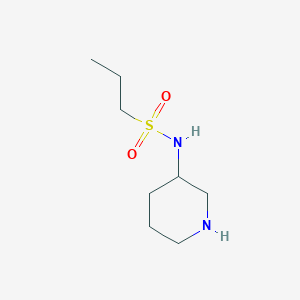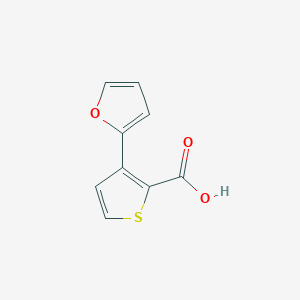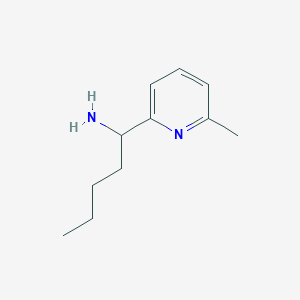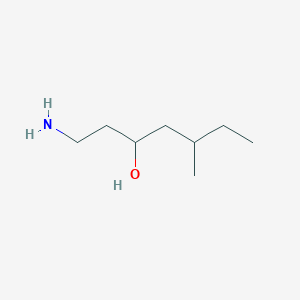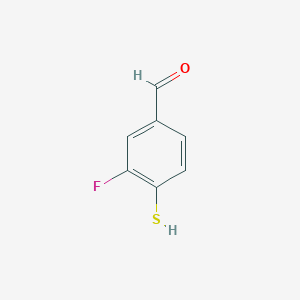
3-Fluoro-4-mercaptobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-mercaptobenzaldehyde is an organic compound with the molecular formula C7H5FOS It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a fluorine atom and a mercapto (thiol) group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-mercaptobenzaldehyde typically involves the introduction of the fluorine and mercapto groups onto a benzaldehyde precursor. One common method involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Introduction of Mercapto Group: The mercapto group can be introduced via a nucleophilic substitution reaction using thiourea or a similar sulfur-containing reagent under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Methods: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-mercaptobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Fluoro-4-sulfonylbenzaldehyde.
Reduction: 3-Fluoro-4-mercaptobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-mercaptobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-mercaptobenzaldehyde involves its reactive functional groups:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Pathways Involved: The compound may interact with cellular pathways involving thiol-disulfide exchange reactions, affecting redox balance and signaling.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a mercapto group.
3-Fluoro-4-methylbenzaldehyde: Contains a methyl group instead of a mercapto group.
3-Fluoro-4-methoxybenzaldehyde: Features a methoxy group in place of the mercapto group.
Uniqueness
3-Fluoro-4-mercaptobenzaldehyde is unique due to the presence of both a fluorine atom and a mercapto group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Properties
Molecular Formula |
C7H5FOS |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H |
InChI Key |
UPGPBLGMGYYFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


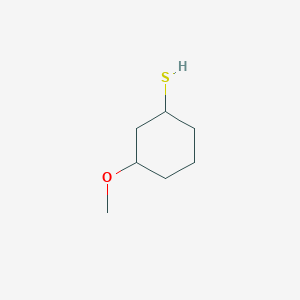
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
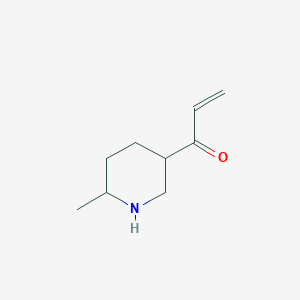
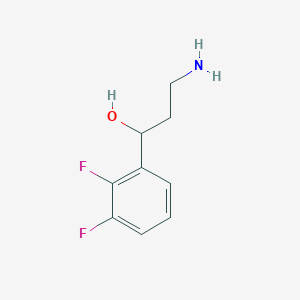
![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
